5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound with the molecular formula C5H8N4OS. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
As a thiazole derivative, it is likely to have diverse biological effects depending on its specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, which 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is a part of, have been found to interact with various enzymes and proteins
Cellular Effects
It is known that thiadiazole derivatives can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes are still being researched.
Molecular Mechanism
It is known that thiadiazole derivatives can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have long-term effects on cellular function in in vitro or in vivo studies . The specific temporal effects of this compound are still being researched.
Dosage Effects in Animal Models
It is known that thiadiazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses . The specific dosage effects of this compound are still being researched.
Metabolic Pathways
It is known that thiadiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways of this compound are still being researched.
Transport and Distribution
It is known that thiadiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation . The specific transport and distribution of this compound are still being researched.
Subcellular Localization
It is known that thiadiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific subcellular localization of this compound is still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 5-amino-1,3,4-thiadiazole-2-thiol
- 2-amino-1,3,4-thiadiazole
Uniqueness
5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group enhances its solubility and may influence its interaction with biological targets compared to other thiadiazole derivatives .
Properties
IUPAC Name |
5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQZBVCYJPMNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299431-26-7 |
Source
|
Record name | 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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